N-(4-methoxyphenethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-14-7-5-13(6-8-14)9-10-23-18(26)25-11-15(12-25)28-17-4-2-3-16(24-17)19(20,21)22/h2-8,15H,9-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCUGJZFFOFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide, with the CAS number 2034575-49-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.4 g/mol. The structure features a trifluoromethyl-pyridine moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 2034575-49-8 |
| Molecular Formula | C19H20F3N3O3 |
| Molecular Weight | 395.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The compound demonstrated an IC50 value of 0.126 μM, indicating potent inhibition of cell proliferation in these cancer cells . Notably, it showed a 19-fold selectivity over non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting malignant cells while sparing normal tissues.
In a pharmacodynamic study using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in lung metastasis compared to known treatments like TAE226 . This highlights its potential as a therapeutic agent in managing metastatic breast cancer.
The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical in tumor invasion and metastasis. Additionally, it was observed to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells, further contributing to its anticancer efficacy .
Case Studies and Research Findings
- In Vivo Studies : A study involving the administration of the compound in mice showed significant inhibition of metastatic nodules formation when treated over a period of 30 days. The results demonstrated that the compound could effectively target and reduce tumor burden in vivo .
- Selectivity Index : Comparative studies revealed that the selectivity index for this compound was superior to traditional chemotherapeutics like 5-Fluorouracil (5-FU), especially in terms of growth inhibition against breast cancer cell lines .
- Synergistic Effects : Preliminary investigations suggested that combining this compound with other agents may enhance its therapeutic effects, although further research is needed to elucidate optimal combinations and dosing strategies.
Q & A
Q. What are the critical steps and challenges in synthesizing N-(4-methoxyphenethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves sequential coupling reactions. Key steps include:
- Azetidine ring formation : Cyclization of precursors under controlled conditions (e.g., using DCC or EDCI as coupling agents).
- Pyridine-ether linkage : Nucleophilic substitution between a hydroxylated azetidine intermediate and 6-(trifluoromethyl)pyridin-2-yl chloride under reflux in anhydrous THF .
- Amide bond formation : Reaction of the azetidine-carboxylic acid intermediate with 4-methoxyphenethylamine, optimized via HATU/DIPEA activation .
Challenges : Ensuring regioselectivity during pyridine substitution and minimizing racemization of the azetidine ring. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use multi-modal characterization:
- NMR Spectroscopy : ¹H NMR to confirm methoxyphenethyl protons (δ 6.8–7.2 ppm) and trifluoromethylpyridine signals (δ 8.1–8.4 ppm). ¹⁹F NMR verifies the CF₃ group (δ -62 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass (e.g., ~465.18 Da).
- X-ray Crystallography : Optional for resolving stereochemistry of the azetidine ring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridine or azetidine rings) affect the compound’s biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Pyridine modifications : Replace CF₃ with methyl or halogens. For example, 6-fluoropyridin-2-yl analogs show reduced enzyme inhibition potency compared to CF₃ derivatives, likely due to weaker electron-withdrawing effects .
- Azetidine modifications : Substitute the carboxamide with sulfonamide groups. This alters solubility (logP changes by ~0.5 units) and target binding affinity .
Experimental Design : Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC₅₀ values. Use molecular docking to correlate substituent effects with binding poses .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 1 mM ATP for kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
- Purity verification : Impurities >5% (e.g., unreacted azetidine intermediates) can skew results. Re-test batches with LC-MS-validated purity .
- Target selectivity profiling : Use broad-panel screening (e.g., Eurofins Pharma Discovery) to identify off-target interactions that may explain variability .
Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PEG400) or formulate as nanoparticles. LogP >3.5 correlates with poor aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Introduce steric hindrance (e.g., methyl groups) on the azetidine ring to reduce oxidation .
- Plasma protein binding : Measure via equilibrium dialysis; >90% binding may require dose adjustment in animal models .
Q. How can computational methods predict the compound’s biological targets?
- Methodological Answer :
- Pharmacophore modeling : Align the trifluoromethylpyridine moiety with known kinase inhibitors (e.g., JAK2 or EGFR inhibitors) .
- Molecular dynamics simulations : Simulate binding to homology-modeled targets (e.g., 5-HT receptors) for 100 ns to assess stability.
- Chemoproteomics : Use immobilized compound probes for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
